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Compound of Interest

Compound Name: 3-Chlorophenethyl bromide

Cat. No.: B091528 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 3-
Chlorophenethyl bromide (CAS No: 16799-05-6), a key intermediate in organic synthesis and

drug development.[1][2] Designed for researchers, scientists, and professionals in the

pharmaceutical and chemical industries, this document synthesizes foundational principles with

practical, field-proven insights into the structural elucidation of this compound using Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Foundational Understanding: The Molecular
Blueprint
3-Chlorophenethyl bromide, with the linear formula ClC₆H₄CH₂CH₂Br, is a disubstituted

aromatic compound. Its structure consists of a benzene ring substituted with a chlorine atom at

the meta-position and a 2-bromoethyl group. This specific arrangement of functional groups

gives rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous

identification and quality control in synthetic applications.

Molecular Structure:

Caption: Molecular structure of 3-Chlorophenethyl bromide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Atomic Nuclei
NMR spectroscopy is the cornerstone of molecular structure determination in organic

chemistry. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), it

provides detailed information about the chemical environment, connectivity, and spatial

arrangement of atoms.

¹H NMR Spectroscopy Analysis
Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule,

their relative numbers, and their proximity to other protons.

Causality in ¹H NMR Interpretation: The chemical shift (δ) of a proton is dictated by its

electronic environment. Electronegative atoms, like chlorine and bromine, withdraw electron

density, "deshielding" nearby protons and shifting their signals downfield (to a higher ppm

value).[3][4] The spin-spin coupling, observed as signal splitting (multiplicity), arises from the

influence of non-equivalent neighboring protons, following the n+1 rule.[3]

Predicted and Observed ¹H NMR Data: The structure of 3-Chlorophenethyl bromide features

two distinct aliphatic proton environments and four aromatic proton environments. The two

methylene (CH₂) groups of the ethyl chain are adjacent and will therefore split each other into

triplets. The aromatic protons, due to complex coupling with each other, are expected to appear

as a multiplet.

Proton

Assignment

Predicted δ

(ppm)

Observed δ

(ppm)[5]
Multiplicity Integration

Ar-H 7.0 - 7.4
7.26 - 7.11, 7.09

- 7.07
Multiplet (m) 4H

-CH₂-Br 3.4 - 3.7 3.54 Triplet (t) 2H

Ar-CH₂- 3.0 - 3.3 3.12 Triplet (t) 2H

Interpretation:
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Aromatic Protons (δ 7.07-7.26): The signals for the four protons on the benzene ring appear

as a complex multiplet, which is characteristic of a non-symmetrically substituted aromatic

system.[5]

Methylene Protons adjacent to Bromine (δ 3.54): This downfield triplet corresponds to the

CH₂ group directly attached to the highly electronegative bromine atom. The signal is split

into a triplet by the two protons on the adjacent benzylic carbon (n=2, 2+1=3).[5][6]

Benzylic Protons (δ 3.12): This triplet corresponds to the CH₂ group attached to the aromatic

ring. Its position is further downfield than a typical alkyl proton due to the influence of the

aromatic ring. It is split into a triplet by the two protons on the adjacent carbon bonded to

bromine (n=2, 2+1=3).[5][6]

¹³C NMR Spectroscopy Analysis
Carbon-13 NMR provides a count of the unique carbon environments in a molecule. Spectra

are typically acquired with proton decoupling, resulting in a spectrum of singlets where each

peak represents a distinct carbon atom.[7]

Causality in ¹³C NMR Interpretation: Similar to ¹H NMR, the chemical shifts of carbon atoms are

influenced by their electronic environment. Carbons bonded to electronegative halogens are

shifted downfield. Aromatic carbons have characteristic shifts in the 125-150 ppm range.[8]

Predicted ¹³C NMR Data: Due to the meta-substitution, all six aromatic carbons are in unique

chemical environments, resulting in six distinct signals. The two aliphatic carbons are also

unique. Therefore, a total of eight signals are expected.

Carbon Assignment
Predicted Chemical Shift (δ) Range (ppm)[8]

[9]

C-Cl (Aromatic) 133 - 136

C-CH₂ (Aromatic) 140 - 143

Aromatic CH 126 - 131

Ar-CH₂- 38 - 41

-CH₂-Br 31 - 34
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Interpretation:

Aromatic Carbons (δ ~126-143): Six distinct peaks are anticipated in this region. The two

quaternary carbons (C-Cl and C-CH₂) will typically have lower intensities and will be at the

downfield end of this range.

Benzylic Carbon (Ar-CH₂-, δ ~38-41): This carbon is influenced by the aromatic ring, shifting

it downfield relative to a standard alkane.

Carbon bonded to Bromine (-CH₂-Br, δ ~31-34): The "heavy atom effect" of bromine and its

electronegativity place this carbon's signal in this characteristic range.

Experimental Protocol: NMR Spectrum Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy.

Sample Preparation: Dissolve 5-10 mg of 3-Chlorophenethyl bromide in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is

properly tuned and shimmed to achieve a homogeneous magnetic field, which is critical for

high resolution.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical

parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to the low natural

abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise

ratio.

Data Processing: Apply Fourier transformation to the raw data (FID). Phase the resulting

spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS

signal. Integrate the ¹H NMR signals.

Caption: Standard workflow for NMR spectroscopic analysis.
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Infrared (IR) Spectroscopy: Mapping Molecular
Vibrations
IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to the energy of its vibrational modes. It is an excellent tool for identifying the

presence of specific functional groups.

Causality in IR Interpretation: The position of an absorption band (in wavenumbers, cm⁻¹) is

determined by the bond strength and the masses of the atoms involved.[10] Stronger bonds

and lighter atoms vibrate at higher frequencies. Therefore, C=C double bonds absorb at higher

wavenumbers than C-C single bonds, and C-H bonds absorb at higher frequencies than C-Cl

or C-Br bonds.[10]

Predicted IR Absorption Bands:

Vibrational Mode Functional Group

Expected

Wavenumber (cm⁻¹)

[10][11]

Intensity

C-H Stretch

(Aromatic)
Ar-H 3100 - 3000 Medium-Weak

C-H Stretch (Aliphatic) -CH₂- 2960 - 2850 Medium

C=C Stretch

(Aromatic)
Benzene Ring 1600 - 1450 Medium-Weak

CH₂ Wag -CH₂X 1300 - 1150 Medium

C-Cl Stretch Ar-Cl 850 - 550 Strong

C-Br Stretch Alkyl-Br 690 - 515 Strong

Interpretation: The IR spectrum of 3-Chlorophenethyl bromide is expected to be dominated

by several key features:

Above 3000 cm⁻¹: A series of weaker peaks corresponding to the aromatic C-H stretches.
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Below 3000 cm⁻¹: Medium-intensity peaks from the aliphatic C-H stretches of the two CH₂

groups.

1600-1450 cm⁻¹: Several sharp absorptions characteristic of the carbon-carbon double bond

stretching within the benzene ring.

Fingerprint Region (< 1500 cm⁻¹): This complex region will contain the strong, characteristic

stretching vibrations for the C-Cl bond (around 850-550 cm⁻¹) and the C-Br bond (around

690-515 cm⁻¹).[11] The C-H wagging of the methylene group adjacent to the bromine is also

expected here.[11]

Experimental Protocol: IR Spectrum Acquisition
Sample Preparation (Liquid Film): Place one drop of neat 3-Chlorophenethyl bromide (it is

a liquid at room temperature) onto the surface of a salt plate (e.g., NaCl or KBr).[2]

Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin,

uniform film.

Acquisition: Place the salt plate assembly in the sample holder of the IR spectrometer.

Acquire a background spectrum of the empty beam path first. Then, acquire the sample

spectrum. The instrument software will automatically ratio the sample spectrum against the

background to produce the final absorbance or transmittance spectrum.

Caption: Standard workflow for IR spectroscopic analysis.

Safety and Handling
As a halogenated organic compound, 3-Chlorophenethyl bromide must be handled with

appropriate care.

Hazards: It is harmful if swallowed and can cause serious eye damage.[1]

Precautions: Always work in a well-ventilated area or a chemical fume hood.[12] Wear

appropriate personal protective equipment (PPE), including safety goggles, chemical-

resistant gloves, and a lab coat.[12]

Storage: Store in a tightly closed container in a dry, well-ventilated place.
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Conclusion
The structural identity of 3-Chlorophenethyl bromide is unequivocally confirmed by a

combination of NMR and IR spectroscopy. The ¹H NMR spectrum validates the presence and

connectivity of the bromoethyl chain and the substituted aromatic ring through characteristic

chemical shifts and coupling patterns. The ¹³C NMR spectrum confirms the number of unique

carbon environments. Finally, IR spectroscopy provides definitive evidence for the key

functional groups, particularly the aromatic ring and the carbon-halogen bonds. This

comprehensive spectroscopic data set forms a reliable, self-validating system for the positive

identification and quality assurance of 3-Chlorophenethyl bromide in any research or

development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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